molecular formula C6H15NO8 B566393 1-Deoxy-1-nitro-L-iditol hemihydrate CAS No. 105499-37-4

1-Deoxy-1-nitro-L-iditol hemihydrate

Cat. No. B566393
CAS RN: 105499-37-4
M. Wt: 229.185
InChI Key: OHFQXMNDKUHFDU-SIQASLMSSA-N
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Description

1-Deoxy-1-nitro-L-iditol hemihydrate is a chemical compound with the molecular formula C6H13NO7·1/2H2O . It has a molecular weight of 220.18 g/mol . The IUPAC name for this compound is (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate .


Chemical Reactions Analysis

The chemical structure of 1-Deoxy-1-nitro-L-iditol hemihydrate consists of a hydroxyl group linked to an alpha carbon atom with a terminal nitro group . It can be used for fluorination, saccharide, or modification reactions .


Physical And Chemical Properties Analysis

1-Deoxy-1-nitro-L-iditol hemihydrate has a molecular weight of 220.18 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Chemical Biology and Enzyme Inhibition Studies

Scientists have employed this compound to study enzyme inhibition mechanisms. Its interactions with enzymes provide insights into biological processes and potential therapeutic targets.

Safety And Hazards

According to the safety data sheet, it is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water and seek medical attention . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQXMNDKUHFDU-SIQASLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-1-nitro-L-iditol hemihydrate

CAS RN

207226-23-1
Record name L-Iditol, 1-deoxy-1-nitro-, hydrate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207226-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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